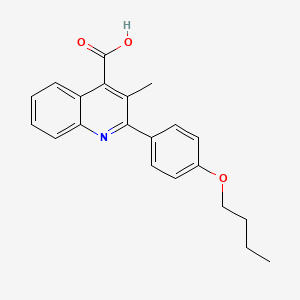
2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid
Vue d'ensemble
Description
2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid, also known as BMQA, is a quinolinecarboxylic acid derivative that has been widely studied for its potential applications in scientific research. BMQA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid is not yet fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of certain enzymes involved in cell proliferation, leading to a decrease in cancer cell growth. Additionally, this compound has been found to have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its antiproliferative and neuroprotective effects, studies have shown that this compound can modulate the activity of certain enzymes involved in inflammation and oxidative stress. This compound has also been found to have analgesic effects, suggesting that it could be used to treat pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. Additionally, this compound has been found to exhibit low toxicity, making it a safer alternative to other compounds that may have similar effects. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid. One area of interest is further investigation into its potential applications in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different cellular pathways. Finally, studies could explore the potential use of this compound in combination with other compounds to enhance its effects.
Applications De Recherche Scientifique
2-(4-butoxyphenyl)-3-methyl-4-quinolinecarboxylic acid has been investigated for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. Studies have shown that this compound exhibits antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects, suggesting that it could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its immunomodulatory effects, which could have implications for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
2-(4-butoxyphenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-3-4-13-25-16-11-9-15(10-12-16)20-14(2)19(21(23)24)17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOMYCPVCVWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4728931.png)
![2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4728932.png)
![4-(diphenylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4728939.png)
![3-chloro-4-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4728956.png)

![4-chloro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4728988.png)
![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B4729010.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4729019.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)